

optimizing Pomstafib-2 concentration for in vitro studies

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Compound of Interest

Compound Name: Pomstafib-2

Cat. No.: B12403205

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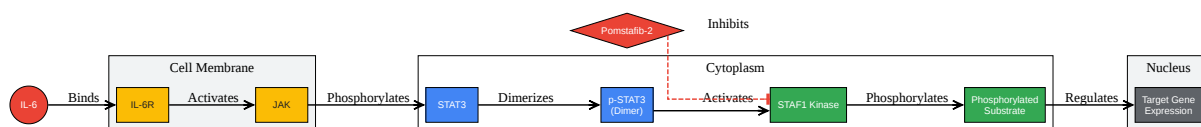
Pomstafib-2 Technical Support Center

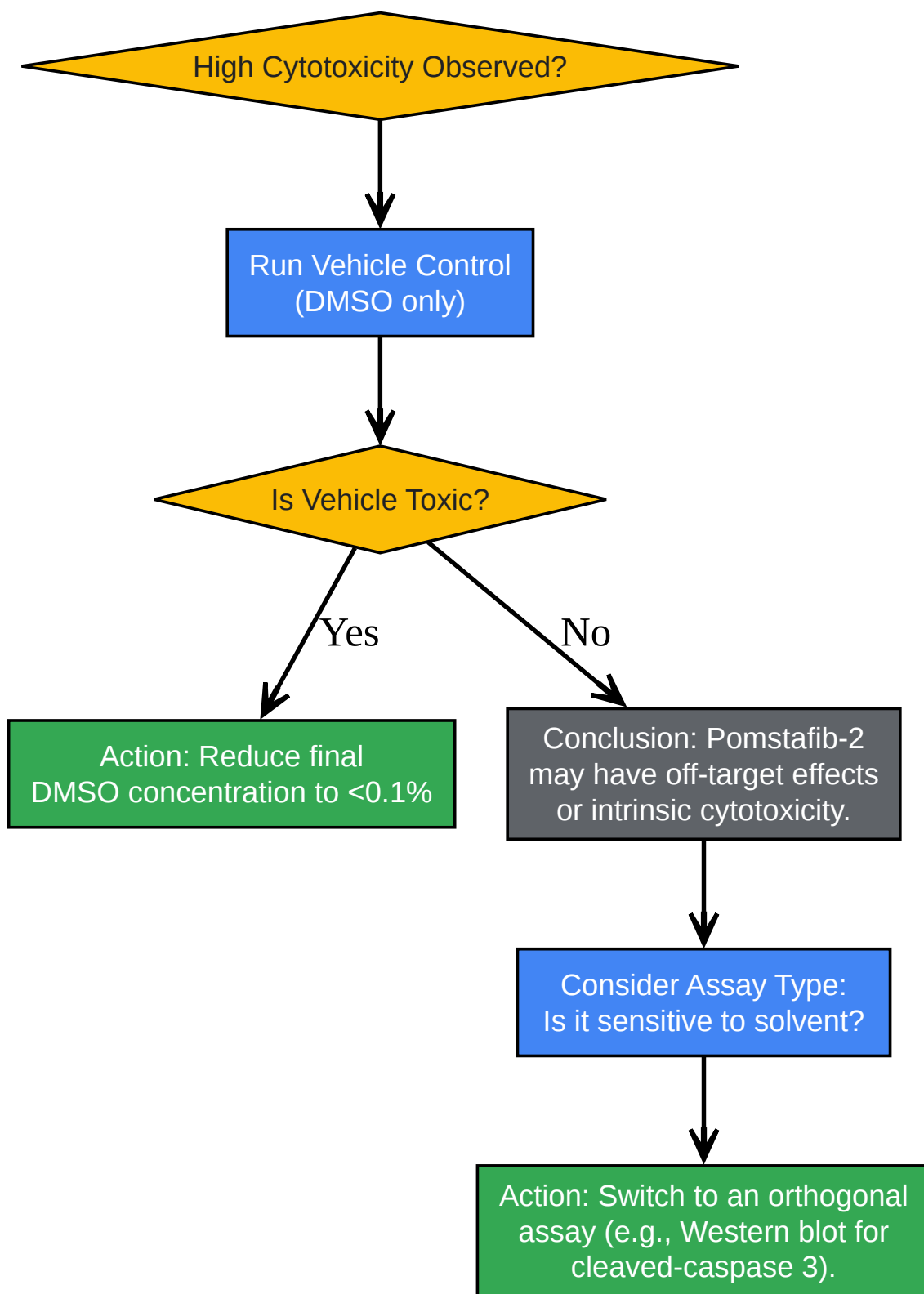
Welcome to the technical support center for **Pomstafib-2**, a selective inhibitor of the STAF1 kinase. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting for optimizing **Pomstafib-2** concentration in your in vitro studies.

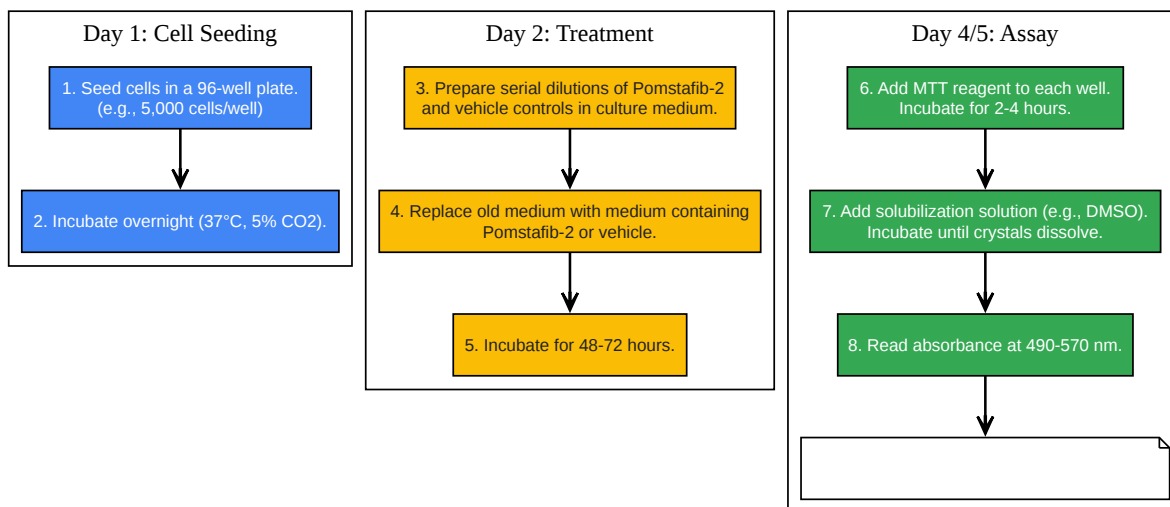
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Pomstafib-2**?

A1: **Pomstafib-2** is a potent, ATP-competitive inhibitor of the Serine/Threonine Kinase Associated with Fasting-induced Inhibition (STAF1). STAF1 is a downstream effector in the IL-6/JAK/STAT3 signaling pathway. By inhibiting STAF1, **Pomstafib-2** blocks the phosphorylation of key metabolic substrates, leading to a downstream modulation of gene expression related to cellular metabolism and proliferation.







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